(R)-3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile
Overview
Description
®-3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile is an organic compound that features a cyclopentyl group, a pyrazolyl group, and a dioxaborolane moiety
Mechanism of Action
Target of Action
It’s known that pyrazole derivatives have a broad antibacterial spectrum, strong efficacy, low toxicity, and unique mechanism of action . They are widely distributed in nature and play an important role in the metabolism of organisms .
Mode of Action
The compound contains both a pyrazole heterocycle and a borate functional group . Pyrazole derivatives are known for their various biological activities, such as antitumor, antivirus, and antibacterial . Borate compounds are known for their good reactivity and have become important intermediates in the fields of medicine, organic synthesis, and fine chemicals .
Biochemical Pathways
It’s known that pyrazole derivatives can participate in various biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The presence of the borate functional group may influence its pharmacokinetic properties, as borate compounds are known for their good reactivity .
Result of Action
Given the biological activities associated with pyrazole derivatives, it can be inferred that this compound may have potential antitumor, antivirus, and antibacterial effects .
Action Environment
The presence of the borate functional group may suggest that it has good thermal stability, functional group compatibility, and insensitivity to air and water .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or α,β-unsaturated carbonyl compound.
Introduction of the dioxaborolane group: This step involves the reaction of the pyrazole derivative with a boronic acid or boronate ester under suitable conditions, often using a palladium-catalyzed coupling reaction.
Cyclopentyl group attachment:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring or the cyclopentyl group, using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can target the nitrile group, converting it to an amine using reducing agents like lithium aluminum hydride or catalytic hydrogenation.
Substitution: The dioxaborolane moiety can participate in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, catalytic hydrogenation with palladium on carbon.
Substitution: Palladium catalysts, aryl or vinyl halides, and bases such as potassium carbonate or cesium carbonate.
Major Products
Oxidation: Oxidized derivatives of the pyrazole or cyclopentyl group.
Reduction: Amines derived from the reduction of the nitrile group.
Substitution: Biaryl or vinyl derivatives from Suzuki-Miyaura cross-coupling reactions.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block in the synthesis of more complex molecules, particularly in the formation of biaryl compounds through cross-coupling reactions.
Catalysis: The dioxaborolane moiety can serve as a ligand in catalytic systems, enhancing the reactivity and selectivity of various transformations.
Biology and Medicine
Drug Development: The compound’s structural features make it a potential candidate for drug development, particularly as a scaffold for designing inhibitors or modulators of biological targets.
Biological Probes: The compound can be used as a probe in biological studies to investigate the function of specific enzymes or receptors.
Industry
Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or conductivity.
Comparison with Similar Compounds
Similar Compounds
4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boron-containing compound used in similar cross-coupling reactions.
N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide: An organic intermediate with similar borate and sulfonamide groups.
Uniqueness
®-3-Cyclopentyl-3-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)propanenitrile is unique due to the combination of its cyclopentyl, pyrazolyl, and dioxaborolane groups, which confer distinct reactivity and potential applications. Its structural complexity allows for diverse interactions in chemical and biological systems, making it a versatile compound for research and industrial applications.
Properties
IUPAC Name |
(3R)-3-cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]propanenitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26BN3O2/c1-16(2)17(3,4)23-18(22-16)14-11-20-21(12-14)15(9-10-19)13-7-5-6-8-13/h11-13,15H,5-9H2,1-4H3/t15-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJZLJWDLFHJEOC-OAHLLOKOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C(CC#N)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)[C@H](CC#N)C3CCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26BN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10728960 | |
Record name | (3R)-3-Cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
315.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1146629-84-6 | |
Record name | (βR)-β-Cyclopentyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole-1-propanenitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1146629-84-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3R)-3-Cyclopentyl-3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl]propanenitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10728960 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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